molecular formula C7H7Cl3Si B14710368 Trichloro(3-methylphenyl)silane CAS No. 13688-75-0

Trichloro(3-methylphenyl)silane

Cat. No.: B14710368
CAS No.: 13688-75-0
M. Wt: 225.6 g/mol
InChI Key: ZVTYRRCQYLUFEZ-UHFFFAOYSA-N
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Description

Trichloro(3-methylphenyl)silane (C₇H₇Cl₃Si) is an organosilicon compound featuring a silicon atom bonded to three chlorine atoms and a 3-methylphenyl group. This compound is characterized by its hybrid aromatic-alkyl substituent, which imparts distinct steric and electronic properties. Organosilanes like this compound are pivotal in surface modification, polymer synthesis, and as intermediates in organic chemistry due to their reactive Si-Cl bonds .

Properties

CAS No.

13688-75-0

Molecular Formula

C7H7Cl3Si

Molecular Weight

225.6 g/mol

IUPAC Name

trichloro-(3-methylphenyl)silane

InChI

InChI=1S/C7H7Cl3Si/c1-6-3-2-4-7(5-6)11(8,9)10/h2-5H,1H3

InChI Key

ZVTYRRCQYLUFEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)[Si](Cl)(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Trichloro(3-methylphenyl)silane can be synthesized through the direct chlorination of 3-methylphenylsilane. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as aluminum chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the trichlorosilane derivative.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of high-temperature reactors and continuous flow systems to maximize yield and efficiency. The process may also include purification steps such as distillation to remove impurities and obtain a high-purity product.

Types of Reactions:

    Hydrolysis: this compound undergoes hydrolysis in the presence of water, leading to the formation of silanols and hydrochloric acid.

    Alcoholysis: The compound reacts with alcohols to form alkoxysilanes and hydrochloric acid.

    Reduction: Reduction reactions with alkali metals can produce highly crosslinked materials.

Common Reagents and Conditions:

    Hydrolysis: Water is the primary reagent, and the reaction is typically carried out at room temperature.

    Alcoholysis: Alcohols such as methanol or ethanol are used, often in the presence of a catalyst.

    Reduction: Alkali metals like sodium or potassium are used under an inert atmosphere to prevent unwanted side reactions.

Major Products:

    Hydrolysis: Silanols and hydrochloric acid.

    Alcoholysis: Alkoxysilanes and hydrochloric acid.

    Reduction: Crosslinked silicon-based materials.

Scientific Research Applications

Trichloro(3-methylphenyl)silane has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of various organosilicon compounds and siloxane polymers.

    Biology: The compound is utilized in the modification of surfaces for biological assays and the development of biosensors.

    Industry: this compound is used in the production of coatings, adhesives, and sealants due to its ability to form strong chemical bonds with various substrates.

Mechanism of Action

The reactivity of trichloro(3-methylphenyl)silane is primarily due to the presence of the trichlorosilane group, which can undergo various chemical transformations. The compound can form strong bonds with oxygen, nitrogen, and carbon atoms, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved in its reactions include the formation of siloxane bonds and the generation of hydrochloric acid as a byproduct.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

The table below compares trichloro(3-methylphenyl)silane with structurally related organosilanes, highlighting key differences in substituents, molecular properties, and applications:

Compound Name Molecular Formula Substituent Molecular Weight (g/mol) Boiling Point (°C) Key Applications Unique Features
This compound C₇H₇Cl₃Si 3-methylphenyl ~227.57 (calculated) Estimated ~150-180 Polymers, coatings, intermediates Methyl enhances solubility & moderate steric hindrance
Trichloro(phenyl)silane C₆H₅Cl₃Si Phenyl 211.54 ~201 (literature) Silicone polymers, surface mod. Basic aromatic trichlorosilane
Trichloro(3-phenylpropyl)silane C₉H₁₁Cl₃Si 3-phenylpropyl 253.62 126 Coupling agents, sealants Propyl chain increases flexibility
Trichloro[4-(perfluorooctyl)phenyl]silane C₁₄H₇Cl₃F₁₇Si Perfluorooctylphenyl ~683.5 N/A Hydrophobic coatings Extreme hydrophobicity, chemical resistance

Key Comparison Parameters

Substituent Effects on Reactivity
  • Electron Withdrawing vs. Donating Groups: Fluorinated substituents (e.g., in trichloro[4-(perfluorooctyl)phenyl]silane) enhance Si-Cl bond reactivity due to their electron-withdrawing nature, accelerating hydrolysis and nucleophilic substitution .
  • Steric Hindrance : The 3-methylphenyl group introduces moderate steric hindrance compared to bulkier substituents like 3-phenylpropyl or perfluorooctylphenyl. This balance allows for controlled reactivity in crosslinking reactions and surface modifications .
Physical Properties
  • Boiling Points : Trichloro(phenyl)silane, with a simpler phenyl group, has a higher boiling point (~201°C) than this compound (estimated 150–180°C), reflecting the latter’s lower molecular weight and reduced aromaticity. Propyl-substituted analogs (e.g., trichloro(3-phenylpropyl)silane) exhibit lower boiling points (~126°C) due to increased alkyl chain flexibility .

Research Findings and Mechanistic Insights

  • Hydrolysis Kinetics : Studies on trichloro(3-phenylpropyl)silane reveal that alkyl-aryl substituents slow hydrolysis compared to purely aromatic analogs, suggesting this compound may exhibit intermediate reactivity .
  • Synthetic Utility : The methyl group’s meta position minimizes steric clashes during nucleophilic substitution, enabling efficient synthesis of functionalized siloxanes .

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